5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring .
Industrial Production Methods
This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions:
Scientific Research Applications
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to its target, modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 5-bromopyridin-3-yl sulfurofluoridate
- 3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea
Uniqueness
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is unique due to its combination of a bromopyridine and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new compounds with diverse applications in medicinal and material sciences .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHCNRZCOYKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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